5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide
Description
Properties
Molecular Formula |
C19H14F3NO3 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]chromene-2-carboxamide |
InChI |
InChI=1S/C19H14F3NO3/c1-10-7-11(2)17-14(24)9-16(26-15(17)8-10)18(25)23-13-6-4-3-5-12(13)19(20,21)22/h3-9H,1-2H3,(H,23,25) |
InChI Key |
CNFBWCDUZXDPJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=CC=CC=C3C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base to form the chromene core. This intermediate is then reacted with 2-(trifluoromethyl)aniline under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different chemical and biological properties .
Scientific Research Applications
5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities, by interfering with cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs are compared below based on substituent variations (Table 1):
Key Observations :
Substituent Position : The ortho-CF₃ group may impose steric hindrance, affecting molecular conformation and binding to biological targets, unlike para-substituted analogs (e.g., p-tolyl) .
Bulk and Solubility : The piperidinylsulfonyl group in the analog from introduces a bulky, polar substituent, likely improving aqueous solubility via hydrogen bonding, whereas the CF₃ group prioritizes lipid membrane permeability .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: The carboxamide group in all analogs enables hydrogen bonding.
- Polymorphism: highlights polymorphism in 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, suggesting that minor substituent changes (e.g., methoxy vs. methyl) significantly alter solid-state packing . The target compound’s CF₃ group may promote unique crystal habits due to its hydrophobicity and steric profile.
Biological Activity
5,7-Dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide, with the CAS number 873681-16-4, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 361.3 g/mol. The structure features a chromene backbone with a trifluoromethyl-substituted phenyl group and a carboxamide moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 873681-16-4 |
| Molecular Formula | C19H14F3NO3 |
| Molecular Weight | 361.3 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of the trifluoromethyl group is particularly noteworthy as it enhances the lipophilicity and biological interactions of the compound.
- Enzyme Inhibition : Compounds structurally related to 5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide have shown inhibitory effects on various enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX). For instance, similar compounds were found to moderately inhibit COX-2 and LOX-15 activities, suggesting potential anti-inflammatory effects .
- Antioxidant Activity : The compound may exhibit free radical scavenging properties, which are beneficial in preventing oxidative stress-related diseases. Studies have indicated that chromene derivatives can act as effective antioxidants .
- Cytotoxic Effects : Preliminary studies on related compounds demonstrated cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells). The IC50 values for these activities were reported to be in the micromolar range, indicating moderate potency .
Study 1: Inhibition of Cholinesterases
A study evaluated the inhibitory effects of chromene derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds with similar structural features exhibited IC50 values ranging from 5.4 μM to 24.3 μM against AChE and BChE, respectively. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Study 2: Anticancer Activity
Another investigation assessed the anticancer properties of chromene derivatives against various cancer cell lines. The results indicated that certain derivatives displayed significant growth inhibition, with IC50 values lower than those of standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis highlighted the importance of specific substitutions on the phenyl ring for enhancing cytotoxic activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide?
- Methodology : A multi-step synthesis is typical for chromene carboxamides. Begin with the condensation of substituted salicylaldehydes and activated methylene compounds (e.g., ethyl acetoacetate) under acidic conditions to form the chromene core. Subsequent coupling with 2-(trifluoromethyl)aniline via carbodiimide-mediated amidation (e.g., EDC/HOBt) ensures regioselectivity.
- Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions from the electron-withdrawing trifluoromethyl group. Purification via column chromatography or recrystallization (e.g., DMF/water) is critical for isolating high-purity product .
Q. How can structural integrity and purity be validated for this compound?
- Analytical Techniques :
- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., methyl groups at C5/C7, trifluoromethylphenylamide linkage).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 377.09).
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ ~270 nm for chromene absorption) .
Advanced Research Questions
Q. What crystallographic challenges arise during structural analysis, and how can they be resolved?
- Challenges : The compound’s flexibility (rotatable bonds in the carboxamide linker) and potential disorder in the trifluoromethyl group complicate crystal packing.
- Solutions : Use SHELXL for refinement, leveraging constraints/restraints for disordered regions. Hydrogen-bonding patterns (e.g., C=O⋯H-N interactions) stabilize the crystal lattice; graph-set analysis (as per Etter’s rules) identifies recurring motifs (e.g., rings) .
Q. What biological targets or inhibitory activities are associated with this compound’s structural motifs?
- Hypothesis : The chromene-carboxamide scaffold is prevalent in carbonic anhydrase inhibitors (CAIs). The trifluoromethyl group enhances lipophilicity and metabolic stability, suggesting potential CA IX/XII selectivity (relevant in cancer).
- Experimental Design :
- Enzyme Assays : Test inhibition against recombinant human CA isoforms (e.g., CA I, II, IX, XII) using stopped-flow CO hydration.
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 5,7-dihydroxy or 6-methyl derivatives) to assess substituent effects .
Q. How do electronic effects of substituents influence spectroscopic properties?
- UV-Vis Analysis : The chromene core exhibits strong absorption at ~320 nm (π→π transition). Electron-withdrawing groups (e.g., trifluoromethyl) redshift λ due to extended conjugation.
- Fluorescence Studies : Methyl groups at C5/C7 may enhance quantum yield by restricting rotational relaxation .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for analogous chromene carboxamides: How to address them?
- Root Cause : Polymorphism or solvate formation (e.g., DMF solvates in ).
- Resolution : Perform differential scanning calorimetry (DSC) and powder XRD to identify polymorphic forms. Use non-polar solvents (e.g., hexane/ethyl acetate) for recrystallization to isolate the thermodynamically stable form .
Methodological Tables
Table 1 : Comparison of Synthetic Yields for Chromene Carboxamides
| Substituents (R1, R2) | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|
| 5,7-Dimethyl, -CF | 89 | 264–266 | |
| 6-Methyl, -SONH | 93 | 296–298 |
Table 2 : Key Hydrogen-Bonding Interactions in Crystal Structures
| Donor-Acceptor | Distance (Å) | Graph-Set Notation |
|---|---|---|
| N-H⋯O=C (amide) | 2.85 | |
| C-H⋯O (chromene) | 3.12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
